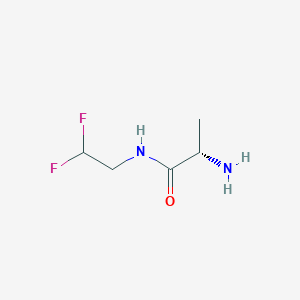
(S)-2-Amino-N-(2,2-difluoroethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-N-(2,2-difluoroethyl)propanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the difluoroethyl group imparts distinct characteristics to the molecule, making it valuable in medicinal chemistry and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate . This method allows for the incorporation of the difluoroethyl group under mild conditions, providing good yields.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(2,2-difluoroethyl)propanamide may involve large-scale synthesis using similar electrophilic difluoroethylation techniques. The use of hypervalent iodine reagents and optimized reaction conditions ensures high efficiency and scalability for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-N-(2,2-difluoroethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-N-(2,2-difluoroethyl)propanamide has several scientific research applications:
Biology: It serves as a building block for the development of biologically active compounds.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-N-(2,2-difluoroethyl)propanamide involves its interaction with specific molecular targets and pathways. The difluoroethyl group can modulate the lipophilicity and acidity of the compound, affecting its binding affinity and specificity to biological targets . This modulation can enhance the compound’s efficacy in various applications, including drug design.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds contain a trifluoroethylidene group and exhibit similar properties.
1,1-Difluoroalkanes: These compounds have a difluoroalkane structure and are used in similar applications.
Uniqueness
(S)-2-Amino-N-(2,2-difluoroethyl)propanamide is unique due to its specific difluoroethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various fields, including medicinal chemistry and industrial applications.
Propiedades
Fórmula molecular |
C5H10F2N2O |
|---|---|
Peso molecular |
152.14 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-(2,2-difluoroethyl)propanamide |
InChI |
InChI=1S/C5H10F2N2O/c1-3(8)5(10)9-2-4(6)7/h3-4H,2,8H2,1H3,(H,9,10)/t3-/m0/s1 |
Clave InChI |
NYQZLWZGNQANAC-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(F)F)N |
SMILES canónico |
CC(C(=O)NCC(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


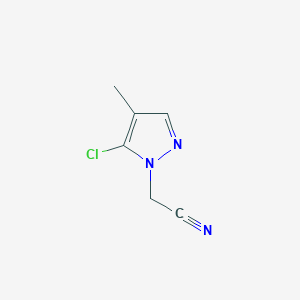
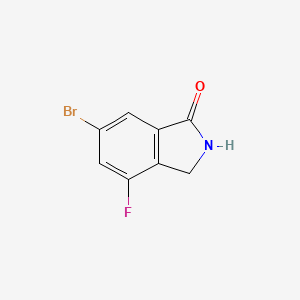
![6-Butoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13920414.png)
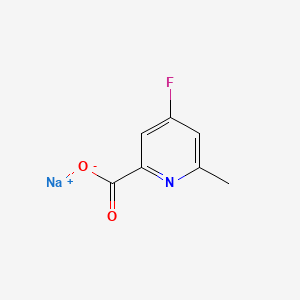
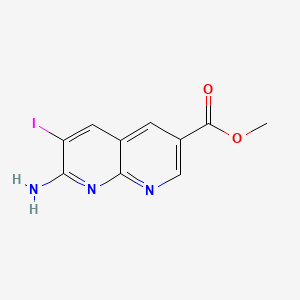
![7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13920439.png)
![Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13920442.png)
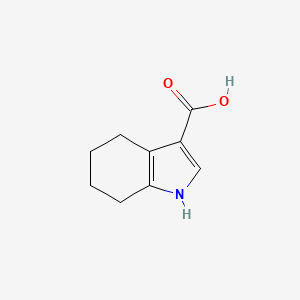
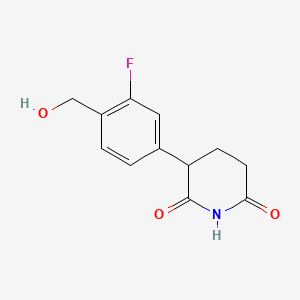
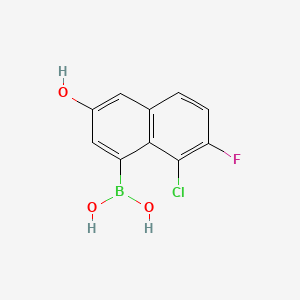
![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B13920456.png)
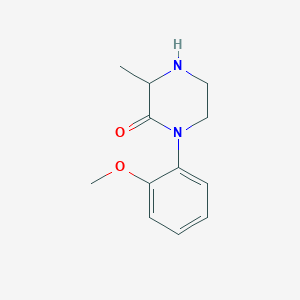
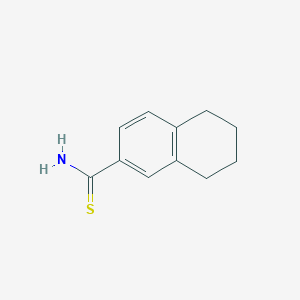
![benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate](/img/structure/B13920470.png)
